Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Description
Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1608499-16-6) is a bicyclic organic compound with a molecular formula of C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g/mol . It features a norbornane-like bicyclo[2.2.1]heptane scaffold substituted with two nitrogen atoms at positions 2 and 5, a ketone group at position 6, and a benzyloxycarbonyl (Cbz) protecting group at position 2. This compound is primarily utilized in pharmaceutical research as a chiral intermediate for synthesizing bioactive molecules, including β-lactamase inhibitors and peptidomimetics .
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c16-12-11-6-10(14-12)7-15(11)13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16)/t10-,11-/m1/s1 |
InChI Key |
QGZGSIHDQUEGTM-GHMZBOCLSA-N |
Isomeric SMILES |
C1[C@@H]2CN([C@H]1C(=O)N2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C2CN(C1C(=O)N2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis of this compound typically involves the construction of the bicyclic core via intramolecular cyclization of suitably functionalized amino acid derivatives, followed by installation of the benzyl ester protective group and oxidation to introduce the 6-oxo functionality.
Key Starting Materials
- (2S,4R)-4-Aminoproline methyl esters : These serve as pivotal precursors for the bicyclic scaffold.
- Trans-4-hydroxy-L-proline derivatives : Used for initial functional group manipulations and protection steps.
Epimerization–Lactamization Cascade Reaction
A notable method reported involves an epimerization–lactamization cascade starting from (2S,4R)-4-aminoproline methyl esters under basic conditions. This process induces 2-epimerization to the (2R) epimer, which then undergoes intramolecular aminolysis to form the bridged lactam intermediate, effectively building the 2,5-diazabicyclo[2.2.1]heptane core with the desired stereochemistry (1R,4R).
- Critical factors : Presence of an electron-withdrawing N-protective group and a strong base to promote the cascade.
- Advantages : This method provides high stereochemical control and operational simplicity.
Protection and Cyclization Steps
A multi-step synthetic sequence includes:
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cbz Protection | Benzyl chloroformate (CbzCl), NaOH/H₂O, 0°C to RT | ~91 | Protects amino group, minimizes racemization |
| Tosylation | Tosyl chloride (TsCl), triethylamine (Et₃N), dichloromethane | - | Activates hydroxyl group for cyclization |
| Reduction and Cyclization | Sodium borohydride (NaBH₄), EtOH/THF | ~86 | Forms bicyclic core via intramolecular cyclization |
| Benzyl Ester Formation | Thionyl chloride (SOCl₂), methanol or direct coupling with benzyl chloroformate | - | Final esterification step |
Temperature control during Cbz protection is essential to prevent racemization, while catalyst choice (e.g., sodium methoxide for deprotection) enhances cyclization efficiency.
Palladium-Catalyzed Aminoacyloxylation
An alternative approach involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, enabling the formation of oxygenated 2-azabicyclo[2.2.1]heptane derivatives with high regio- and stereoselectivity. This method is useful for introducing the ketone functionality at the 6-position.
- Catalysts : Palladium complexes, often with N-heterocyclic carbene ligands.
- Reaction conditions : Mild, operationally simple, and amenable to scale-up.
Organocatalytic Formal [4 + 2] Cycloaddition
Organocatalytic strategies employing chiral tertiary amines facilitate formal [4 + 2] cycloadditions to rapidly access bicyclo[2.2.1]heptane-1-carboxylates with excellent enantioselectivity from simple precursors.
Analytical Data and Research Discoveries
Crystallographic Confirmation of Stereochemistry
Single-crystal X-ray diffraction studies confirm the (1R,4R) stereochemical configuration by analyzing bond lengths and torsion angles characteristic of the bicyclic lactam system.
| Parameter | Value | Significance |
|---|---|---|
| C=O bond length | ~1.21 Å | Consistent with ketone functionality |
| N–C bond length | ~1.47 Å | Typical for bicyclic lactam nitrogen-carbon bonds |
| Puckering parameter Δ | ~12.3° | Indicates rigid chair-like conformation |
These data validate the structural integrity and stereochemical purity of the synthesized compound.
Enantiomeric Purity Assessment
- Chiral High-Performance Liquid Chromatography (HPLC) : Utilizes chiral stationary phases such as Chiralpak AD-H with hexane/isopropanol eluents to separate enantiomers effectively, showing a retention factor difference (Rf) of approximately 0.15.
- Optical Rotation : Measured specific rotation [α]D²⁵ = +42.5° (c = 1.0, CHCl₃) confirms stereochemical integrity.
- NMR Spectroscopy : Proton NMR signals are solvent-dependent, with benzyl protons appearing at δ 7.27–7.32 in CDCl₃ and δ 7.15–7.25 in DMSO-d₆. Dynamic ring puckering causes splitting of key protons (δ 4.45–4.51, J = 8.2 Hz).
Computational Insights
Density Functional Theory (DFT) calculations reveal:
- The 6-oxo group carries a partial negative charge (Mulliken charge ~−0.42 e), making it susceptible to nucleophilic attack.
- Redox potential calculations (E° ≈ −1.2 V vs. SCE) predict ease of reduction, consistent with experimental reduction by lithium aluminum hydride (LiAlH₄) to the corresponding hydroxyl derivative with 93% yield.
Challenges and Industrial Considerations
Scale-Up Limitations
| Challenge | Description | Proposed Solutions |
|---|---|---|
| Low-temperature steps | Cbz protection requires cooling at 0°C | Use of flow chemistry to improve heat transfer |
| Catalyst costs | Palladium catalysts are expensive | Development of heterogeneous catalysts for recycling |
| Side reactions in thioureido derivatives | Competing thiocyanate formation during isothiocyanate synthesis | Slow addition of CS₂ and careful purification |
Process Optimization
- Continuous flow reactors enhance control over exothermic steps such as NaBH₄ reductions.
- Immobilized palladium catalysts reduce metal leaching and allow catalyst reuse, lowering costs.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The presence of nitrogen atoms allows for nucleophilic substitution reactions, which can be used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: The compound’s potential biological activity suggests it could be explored for therapeutic applications, such as in the design of new drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials, leveraging its reactivity and structural features.
Mechanism of Action
The mechanism by which Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate exerts its effects is not fully elucidated. its structure suggests it could interact with biological targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites on proteins or enzymes. The presence of nitrogen atoms within the bicyclic ring may also facilitate interactions with metal ions or other cofactors in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The bicyclo[2.2.1]heptane framework is a common motif in medicinal chemistry. Below is a detailed comparison with analogous compounds, focusing on structural variations, physicochemical properties, and applications.
tert-Butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- Structure : Differs in the protecting group (tert-butyl vs. benzyl) and stereochemistry (1S,4S vs. 1R,4R) .
- Properties: The tert-butyl group enhances stability under basic conditions but requires strong acids (e.g., trifluoroacetic acid) for deprotection, unlike the benzyl group, which is cleaved via hydrogenolysis .
- Applications : Preferred in solid-phase peptide synthesis due to its acid-labile nature .
Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Structure : Contains a hydroxyl group at position 6 instead of a ketone, with altered stereochemistry (1R,4S,6R) .
- Properties : The hydroxyl group increases polarity (logP ~1.2 vs. ~2.1 for the ketone derivative), improving aqueous solubility .
- Applications : Used as a precursor for glycosylation reactions in carbohydrate mimetics .
tert-Butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- Structure : Substituted with a nitro-pyridyl group at position 5, introducing aromaticity and hydrogen-bonding capability .
- Properties: The nitro group reduces basicity (pKa ~3.5 vs.
- Applications : Key intermediate in kinase inhibitor synthesis .
Benzyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate
- Structure : Features a morpholine ring and diphenyl substituents, deviating from the diazabicyclo core .
- Properties : Higher molecular weight (387.42 g/mol) and lipophilicity (logP ~4.0) due to phenyl groups .
- Applications : Explored as a protease inhibitor scaffold in antiviral research .
Comparative Data Table
Key Research Findings
Stereochemical Impact : The (1R,4R) configuration in the parent compound confers optimal activity in β-lactamase inhibition, whereas (1S,4S) analogs show reduced binding affinity .
Protecting Group Stability: Benzyl esters are labile under hydrogenolysis (Pd/C, H₂), while tert-butyl esters require acidic conditions, making the latter preferable for acid-stable intermediates .
Ring Size Effects : Bicyclo[2.2.2]octane derivatives (e.g., CAS 617714-22-4) exhibit greater conformational flexibility but lower metabolic stability compared to [2.2.1]heptane analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
